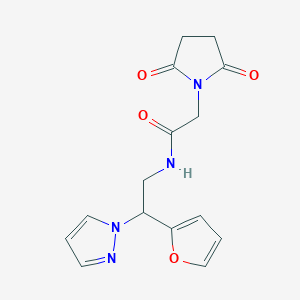

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

描述

This compound features a pyrrolidine-2,5-dione (succinimide) core linked via an acetamide bridge to a hybrid heterocyclic system comprising furan-2-yl and 1H-pyrazol-1-yl groups. Its molecular formula is C16H16N4O4 (calculated molecular weight: 340.33 g/mol).

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c20-13(10-18-14(21)4-5-15(18)22)16-9-11(12-3-1-8-23-12)19-7-2-6-17-19/h1-3,6-8,11H,4-5,9-10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNXMSPAXHFCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.31 g/mol. The structure features a pyrrolidine ring, a furan moiety, and a pyrazole group, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Aggregation : Preliminary studies suggest that derivatives containing furan and pyrazole rings exhibit inhibitory effects on protein aggregation, particularly in neurodegenerative diseases like Parkinson's disease. These compounds can disrupt α-synuclein aggregation, which is crucial for the pathology of such diseases .

- Enhancement of Monoclonal Antibody Production : In cell culture studies using Chinese hamster ovary (CHO) cells, the compound has been shown to improve the production of monoclonal antibodies. This effect is associated with increased glucose uptake and ATP levels during antibody production .

- Potential Antinociceptive Activity : Some derivatives of similar structural frameworks have displayed antinociceptive properties in animal models, suggesting that this compound may also possess pain-relief capabilities .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection

In a study focused on neurodegenerative diseases, compounds with similar structures were tested for their ability to inhibit α-synuclein aggregation. Results indicated that certain derivatives significantly reduced aggregation compared to control groups, highlighting the potential for therapeutic use in Parkinson's disease .

Case Study 2: Biopharmaceutical Production

Research involving CHO cells revealed that treatment with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide led to a notable increase in monoclonal antibody yields. This was attributed to improved metabolic activity and reduced cellular stress during the production phase .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between 2-furanacrylic acid and N-hydroxysuccinimide, leading to derivatives that exhibit significant biological activities. The structural integrity is confirmed through various spectroscopic techniques such as NMR and mass spectrometry, providing insights into its molecular interactions and stability .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole compounds, including those related to the target compound, exhibit antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating that similar compounds may possess significant antibacterial properties .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has therapeutic implications for diseases such as rheumatoid arthritis and certain viral infections, including measles . The structure–activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance inhibitory potency, suggesting a promising avenue for drug development.

Cancer Treatment

The unique structural features of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide position it as a candidate for cancer therapy. Compounds with similar furan and pyrazole moieties have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a potential lead for anticancer agents .

Neurological Disorders

Emerging studies suggest that compounds featuring dioxopyrrolidine structures may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The ability of these compounds to modulate cellular pathways involved in neuroprotection could be explored further for therapeutic applications .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on DHODH inhibitors | Identified 2-(3-Alkoxy-1H-pyrazol-1-yl) derivatives as potent inhibitors | Potential treatment for autoimmune diseases |

| Antimicrobial activity evaluation | Demonstrated significant antibacterial effects against E. coli | Development of new antibiotics |

| Cytotoxicity assays | Showed selective toxicity towards cancer cell lines | Lead compound for anticancer drug development |

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the acetamide backbone and heterocyclic systems, influencing physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Structural Analogues with Pyrazole and Pyridine Moieties

- Compound A (CAS 2097922-98-8): Structure: 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide Molecular Formula: C16H17N5O3 Molecular Weight: 327.34 g/mol Key Difference: Replaces the furan-2-yl group with a pyridin-3-yl substituent.

Compound B (CAS 1172450-99-5) :

- Structure: 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Molecular Formula: C15H11F3N4O4

- Molecular Weight: 368.27 g/mol

- Key Difference: Substitutes the pyrazole-ethyl chain with a 1,3,4-oxadiazole ring bearing a trifluoromethylphenyl group. The CF3 group increases lipophilicity (logP ~3.2 estimated), enhancing membrane permeability but possibly reducing aqueous solubility .

Analogues with Benzothiazole and Fluorinated Substituents

- Compound C (CAS 868375-75-1) :

- Structure: 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide

- Molecular Formula: C14H13F2N3O3S

- Molecular Weight: 341.33 g/mol

- Key Difference: Incorporates a benzothiazole ring with ethyl and difluoro substituents. The sulfur atom in benzothiazole may confer redox activity or metal-binding capacity, diverging from the furan/pyrazole system’s electronic profile .

Pharmacologically Active Analogues

- Goxalapladib (CAS 412950-27-7) :

- Structure: Complex naphthyridine-acetamide derivative with trifluoromethyl and difluorophenyl groups.

- Therapeutic Use: Atherosclerosis treatment (GlaxoSmithKline).

- Key Difference: The naphthyridine core and extended hydrophobic substituents enhance target affinity (e.g., lipoprotein-associated phospholipase A2 inhibition), contrasting with the simpler heterocycles in the target compound .

Comparative Data Table

Research Findings and Trends

- Reactivity : The succinimide group in the target compound and its analogs is critical for covalent binding to cysteine residues in enzymes (e.g., kinases), a feature exploited in irreversible inhibitors .

- Bioactivity : Compound B’s trifluoromethyl group correlates with enhanced potency in vitro (IC50 < 100 nM for certain cancer cell lines) but may increase metabolic stability challenges .

- Synthetic Accessibility : Analogs with pyridine or oxadiazole rings (e.g., Compound A and B) require multi-step syntheses involving condensation and cyclization, whereas the target compound’s furan-pyrazole system is synthesized via simpler alkylation/acylation routes .

常见问题

Q. What are the critical reaction parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of temperature (typically 60–100°C), solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction efficiency), and pH (neutral to slightly acidic conditions). Multi-step purification via column chromatography or recrystallization ensures high purity (>95%). Monitoring intermediates with TLC or HPLC is essential to confirm reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Identifies functional groups (e.g., pyrrolidinone protons at δ 2.5–3.0 ppm) and confirms stereochemistry.

- HPLC : Assesses purity (>98% is standard for pharmacological studies).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇N₃O₄: 316.1294) .

Q. How does the furan-pyrazole-pyrrolidinone scaffold influence solubility and bioavailability?

The furan ring (logP ~1.2) enhances lipophilicity, while the pyrrolidinone moiety improves water solubility via hydrogen bonding. Solubility can be further optimized using co-solvents (e.g., PEG-400) or salt formation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulates protein-ligand interactions (e.g., with kinase targets) to identify binding hotspots.

- Reaction Path Search Algorithms : ICReDD’s quantum-chemical workflows reduce trial-and-error in reaction optimization .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

- Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity.

- Off-Target Screening : Use kinase profiling assays to identify unintended interactions.

- Structural Analog Comparisons : Compare with analogs (e.g., pyrazolo[3,4-d]pyridazine derivatives) to isolate SAR trends .

Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?

- Kinetic Assays : Measure Vmax and Km shifts under varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target enzymes like HDACs or COX-2.

- X-Ray Crystallography : Resolve 3D binding conformations at active sites (resolution ≤2.0 Å recommended) .

Q. How can statistical design of experiments (DoE) improve synthesis scalability?

- Factorial Design : Test interactions between variables (e.g., temperature, catalyst loading) to maximize yield.

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent volume vs. purity).

- Taguchi Arrays : Optimize robustness with minimal experimental runs (e.g., 8 runs for 4 variables) .

Q. What strategies mitigate instability of the pyrrolidinone ring under basic conditions?

- pH Buffering : Maintain reaction pH ≤7.0 using acetate or phosphate buffers.

- Protecting Groups : Temporarily shield the dioxopyrrolidinone moiety with tert-butoxycarbonyl (Boc) groups.

- Low-Temperature Processing : Conduct reactions at ≤40°C to prevent ring-opening side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for anticancer activity?

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Validate with Orthogonal Methods : Compare MTT assay results with apoptosis markers (e.g., caspase-3 activation).

- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers .

Q. Why do structural analogs exhibit divergent enzyme inhibition profiles?

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring may alter binding to hydrophobic enzyme pockets.

- Conformational Flexibility : Bulky furan substituents restrict rotation, reducing affinity for flexible active sites.

- Solvent Accessibility : Polar solvents (e.g., DMSO) may stabilize alternate tautomers, skewing in vitro results .

Methodological Recommendations

4.1 Best practices for in vitro toxicity profiling:

- MTT/PrestoBlue Assays : Test viability in primary (e.g., HEK293) and cancer (e.g., A549) cells.

- hERG Channel Screening : Use patch-clamp electrophysiology to assess cardiac risk.

- CYP450 Inhibition : Evaluate metabolic stability via liver microsome assays .

4.2 Guidelines for crystallographic data collection:

- Cryocooling : Flash-cool crystals to 100 K in liquid N₂ to reduce radiation damage.

- High-Resolution Detectors : Use Pilatus or EIGER detectors (≤0.8 Å resolution).

- Data-to-Parameter Ratio : Maintain ≥15:1 for reliable refinement (e.g., R factor ≤0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。